1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-22-12-16(18(21-22)29-2)19(27)23-10-8-14(9-11-23)24-13-17(26)25(20(24)28)15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGVYTVQKRCXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the pyrazole and piperidine moieties, followed by the introduction of the phenyl and imidazolidine units. Characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure.
Anticancer Activity
The imidazolidine core has been associated with anticancer activity in various studies. Compounds containing imidazolidine rings have demonstrated the ability to inhibit tumor growth in vitro and in vivo. For example, certain pyrazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines . The mechanism often involves induction of apoptosis or cell cycle arrest.
The biological activity of this compound likely arises from its interaction with specific molecular targets within cells. It may function by inhibiting key enzymes or receptors involved in disease pathways. The presence of the methoxy and methyl substituents on the pyrazole ring may enhance binding affinity and selectivity towards these targets.
Case Studies
Comparison with Similar Compounds
Key Observations:
Shared Pyrazole-Piperidine Core : The target compound and the compound in share a 3-methoxy-1-methylpyrazole-4-carbonyl-piperidine backbone. However, the terminal groups differ: the target compound terminates in a phenylimidazolidinedione , while ’s compound features a trifluoromethylphenyl-carboxamide . The trifluoromethyl (-CF₃) group in may enhance metabolic stability and lipophilicity compared to the phenyl group in the target compound .
Divergent Heterocyclic Systems : The compound in incorporates a pyrazolo[3,4-b]pyridine core instead of imidazolidinedione. This fused bicyclic system could influence binding interactions due to increased aromatic surface area and rigidity .
Substituent Variability: The ethyl group on the pyrazole in vs. the methyl group in the target compound may alter steric hindrance and solubility.
Implications of Structural Differences
- In contrast, the phenylimidazolidinedione in the target compound may confer higher polarity, impacting bioavailability.
- Target Selectivity : The pyrazolo-pyridine scaffold in could engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in the target compound’s imidazolidinedione system .
- Synthetic Accessibility : The imidazolidinedione ring in the target compound requires cyclization steps, which may complicate synthesis compared to the carboxamide derivatives in and .
Q & A
What are the critical considerations for optimizing the synthesis of 1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?
Level : Basic
Methodological Answer :
Key steps involve controlling reaction conditions (e.g., solvent choice, temperature, and stoichiometry) for intermediates like pyrazole-4-carbonyl derivatives. For example, pyrazole carbaldehyde synthesis (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) requires anhydrous conditions and precise stoichiometric ratios to avoid side reactions . Piperidine coupling steps may use dichloromethane as a solvent under basic conditions (e.g., NaOH), with rigorous purification via column chromatography to isolate the target compound . Yield optimization often depends on reaction time and catalyst selection (e.g., coupling agents for amide bonds).
How can computational methods enhance the design of derivatives based on this compound’s core structure?
Level : Advanced
Methodological Answer :
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict regioselectivity in pyrazole ring functionalization or piperidine substitution. For instance, ICReDD’s integrated approach combines computational modeling with experimental validation to identify optimal reaction pathways, reducing trial-and-error experimentation . Computational tools like Gaussian or ORCA can simulate transition states for carbonyl coupling reactions, guiding synthetic strategies for analogs with improved bioactivity or stability.
What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Level : Basic
Methodological Answer :
- HPLC : To assess purity (>98% as per typical standards for intermediates ).
- NMR : 1H/13C NMR confirms structural integrity, especially for distinguishing imidazolidine-dione ring protons and piperidine substituents.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry at the piperidin-4-yl and imidazolidine-2,4-dione moieties, critical for pharmacological studies .
How should researchers address contradictions in thermal stability data for this compound?
Level : Advanced
Methodological Answer :
Discrepancies in decomposition temperatures or stability profiles may arise from polymorphic forms or residual solvents. A systematic approach includes:
- Thermogravimetric Analysis (TGA) : Quantifies decomposition under controlled heating rates.
- DSC : Identifies phase transitions or hydrate formation.
- Repeat Experiments : Compare data across solvents (e.g., DMSO vs. water ) and storage conditions (e.g., inert atmosphere vs. ambient ). Cross-reference with structurally related compounds (e.g., pyrazole-carboxylic acid derivatives) to identify trends in stability .
What safety protocols are essential during handling and storage of this compound?
Level : Basic
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of carbon/nitrogen oxides during decomposition .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., N2) to prevent hydrolysis or oxidation .
- Incompatibilities : Avoid strong oxidizers and moisture-sensitive conditions .
How can researchers mitigate challenges in scaling up the synthesis from milligram to gram quantities?
Level : Advanced
Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for piperidine coupling steps to improve reproducibility .
- Catalyst Screening : Evaluate heterogeneous catalysts (e.g., Pd/C) for amide bond formation to reduce purification steps .
- Solvent Selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction efficiency .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .
What strategies are effective for resolving low yields in the final imidazolidine-2,4-dione ring closure?
Level : Advanced
Methodological Answer :
- Reaction Mechanism Analysis : Identify rate-limiting steps (e.g., cyclization vs. dehydration) using kinetic studies .
- Additive Screening : Urea or thiourea derivatives may stabilize transition states during ring closure .
- Microwave-Assisted Synthesis : Enhance reaction rates and yields by applying controlled microwave irradiation .
How can structural analogs of this compound be designed to improve solubility for in vitro assays?
Level : Advanced
Methodological Answer :
- Functional Group Modification : Introduce polar groups (e.g., hydroxyl or amine) at the 3-phenyl position while monitoring bioactivity .
- Prodrug Strategies : Temporarily mask hydrophobic moieties (e.g., esterification of the dione ring) to enhance aqueous solubility .
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to create stable salts with improved dissolution profiles .
What are the best practices for validating the compound’s biological activity while minimizing assay artifacts?
Level : Advanced
Methodological Answer :
- Counter-Screening : Use orthogonal assays (e.g., SPR and cell-based readouts) to confirm target engagement .
- Solvent Controls : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity .
- Stability Testing : Pre-incubate the compound in assay buffers to rule out degradation during experiments .
How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for intermediates?
Level : Advanced
Methodological Answer :
- Spectral Simulation : Use software (e.g, MestReNova) to simulate expected NMR shifts and compare with experimental data .
- Isotopic Labeling : Introduce 13C/15N labels at suspected ambiguous positions to resolve overlapping signals .
- Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem) to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
